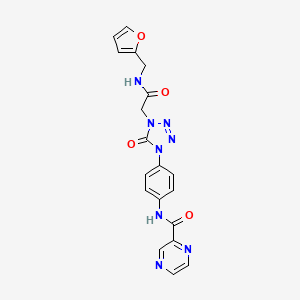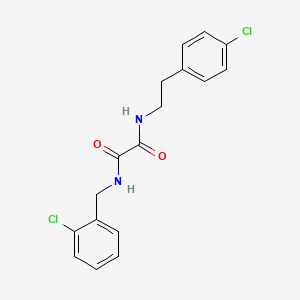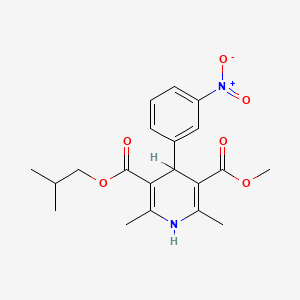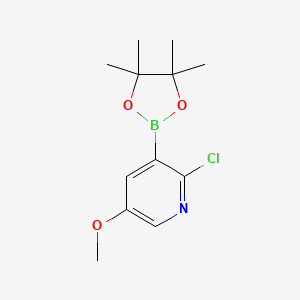![molecular formula C19H15N7O2 B2600667 3-[(6-methylpyridazin-3-yl)oxy]-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide CAS No. 1421490-44-9](/img/structure/B2600667.png)
3-[(6-methylpyridazin-3-yl)oxy]-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(6-methylpyridazin-3-yl)oxy]-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide is a complex organic compound that features a combination of pyridazine, pyrazole, and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-methylpyridazin-3-yl)oxy]-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide typically involves multiple steps, starting with the preparation of the core structures of pyridazine, pyrazole, and pyrimidine rings. These core structures are then linked through various chemical reactions, such as nucleophilic substitution and condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(6-methylpyridazin-3-yl)oxy]-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present in the compound
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles, depending on the specific reaction
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
3-[(6-methylpyridazin-3-yl)oxy]-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products .
Mécanisme D'action
The mechanism of action of 3-[(6-methylpyridazin-3-yl)oxy]-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as the inhibition of bacterial growth or the reduction of inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazole derivatives: Known for their diverse pharmacological effects, including antibacterial and antifungal activities.
Pyridazine derivatives: Used in the development of herbicides and other agrochemicals.
Pyrimidine derivatives: Investigated for their potential as anticancer agents
Uniqueness
3-[(6-methylpyridazin-3-yl)oxy]-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide is unique due to its combination of three different heterocyclic rings, which may confer a broader range of biological activities and applications compared to compounds with only one or two of these rings .
Propriétés
IUPAC Name |
3-(6-methylpyridazin-3-yl)oxy-N-(2-pyrazol-1-ylpyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7O2/c1-13-6-7-17(25-24-13)28-16-5-2-4-14(10-16)18(27)23-15-11-20-19(21-12-15)26-9-3-8-22-26/h2-12H,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOSVGHULXMHQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CN=C(N=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2600584.png)
![1,7,7-trimethyl-N,N-bis(2-methylpropyl)-2-oxo-4-bicyclo[2.2.1]heptanecarboxamide](/img/structure/B2600585.png)

![N-(3-chlorophenyl)-2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)hexanamide](/img/structure/B2600588.png)

![8-(3-hydroxyphenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2600591.png)
![N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2600592.png)

![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2600595.png)
![[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/new.no-structure.jpg)

![3-(benzenesulfonyl)-N-[(4-hydroxyoxan-4-yl)methyl]propanamide](/img/structure/B2600601.png)
![Ethyl 3-([1,1'-biphenyl]-4-ylcarboxamido)benzofuran-2-carboxylate](/img/structure/B2600606.png)

